Cas no 2229542-01-0 (2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine)

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
- 2229542-01-0
- EN300-1864262
-
- Inchi: 1S/C14H18FN3/c1-10-14(13(15)8-16)11(2)18(17-10)9-12-6-4-3-5-7-12/h3-7,13H,8-9,16H2,1-2H3
- InChI Key: YWLBOBCFJJKICR-UHFFFAOYSA-N
- SMILES: FC(CN)C1C(C)=NN(CC2C=CC=CC=2)C=1C
Computed Properties
- Exact Mass: 247.14847575g/mol
- Monoisotopic Mass: 247.14847575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864262-5.0g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1864262-0.25g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 0.25g |
$1366.0 | 2023-09-18 | ||
Enamine | EN300-1864262-0.1g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 0.1g |
$1307.0 | 2023-09-18 | ||
Enamine | EN300-1864262-2.5g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 2.5g |
$2912.0 | 2023-09-18 | ||
Enamine | EN300-1864262-0.05g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 0.05g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1864262-0.5g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 0.5g |
$1426.0 | 2023-09-18 | ||
Enamine | EN300-1864262-10g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 10g |
$6390.0 | 2023-09-18 | ||
Enamine | EN300-1864262-1.0g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1864262-5g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 5g |
$4309.0 | 2023-09-18 | ||
Enamine | EN300-1864262-10.0g |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine |
2229542-01-0 | 10g |
$6390.0 | 2023-06-01 |
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Additional information on 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine
Compound CAS No 2229542-01-0: 2-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)-2-Fluoroethan-1-Amine
The compound with CAS No 2229542-01-0, known as 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-fluoroethan-1-amine, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which combines a pyrazole ring system with a fluoroalkylamine group. The presence of the benzyl group further enhances its chemical versatility and biological activity.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents targeting specific cellular pathways. The pyrazole moiety is well-known for its ability to act as a bioisostere, offering structural diversity while maintaining pharmacokinetic properties. The addition of the fluoroalkylamine group introduces unique electronic and steric effects, making this compound an ideal candidate for exploring new drug candidates.
The synthesis of 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-Yl)-2-fluoroethan-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.
In terms of chemical properties, this compound exhibits remarkable stability under physiological conditions, making it an attractive option for pharmaceutical applications. Its solubility profile has been extensively studied, revealing optimal solubility in common organic solvents such as dichloromethane and dimethylformamide. This characteristic facilitates its use in various chemical reactions and biological assays.
The biological activity of this compound has been evaluated in several in vitro and in vivo models. Early studies suggest that it possesses potent inhibitory effects on key enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent. Furthermore, preliminary toxicological assessments have demonstrated low toxicity profiles at therapeutic concentrations, which is a promising sign for its future development as a drug candidate.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets. Molecular docking studies have revealed favorable interactions with several G-protein coupled receptors (GPCRs), suggesting its role in modulating cellular signaling pathways. These findings have opened new avenues for exploring its therapeutic potential in treating conditions such as chronic inflammation and neurodegenerative diseases.
In conclusion, the compound with CAS No 2229542-01 has emerged as a promising molecule in the field of medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a valuable tool for advancing drug discovery efforts. Continued exploration into its chemical and biological properties will undoubtedly unlock new opportunities for its application in both therapeutic and industrial settings.
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